molecular formula C17H14O3 B15064816 Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy- CAS No. 73791-09-0

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-

Cat. No.: B15064816
CAS No.: 73791-09-0
M. Wt: 266.29 g/mol
InChI Key: UPCBUWGEXZMURQ-UHFFFAOYSA-N
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Description

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of the 2,3-dimethylphenyl and 4-hydroxy groups in its structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, typically involves the reaction of 3-(2,3-dimethylphenyl)-2-butenal with appropriate reagents. One common method involves the use of 1-bromo-2,3-dimethylbenzene and crotonaldehyde . The reaction conditions often require the presence of a base and a solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives with different substituents on the phenyl ring or the coumarin core. Examples include 7,8-dihydroxy-3-(4-methylphenyl)coumarin and 4-anilinomethyl-1,2,3-triazoles linked to coumarin .

Uniqueness

What sets Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, apart is its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of the 2,3-dimethylphenyl group provides unique steric and electronic properties that influence its interactions with molecular targets and its overall biological effects.

Properties

CAS No.

73791-09-0

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-6-5-8-12(11(10)2)15-16(18)13-7-3-4-9-14(13)20-17(15)19/h3-9,18H,1-2H3

InChI Key

UPCBUWGEXZMURQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)C

Origin of Product

United States

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